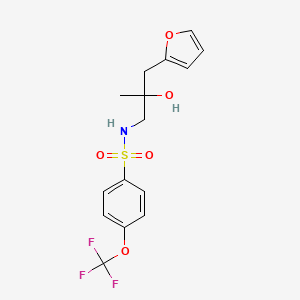

![molecular formula C10H9ClN2O B2429527 3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87273-59-4](/img/structure/B2429527.png)

3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

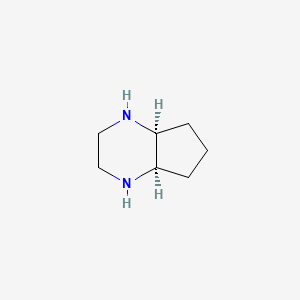

The compound “3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a type of pyridopyrimidinone . Pyridopyrimidinones are a class of 6-6 bicyclic systems containing two or three nitrogen atoms in both six-membered rings . They have been used in the synthesis of various pharmaceuticals and have exhibited potential biological properties .

Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Molecular Structure Analysis

The molecular structure of 3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is available on various databases . The pyrido-pyrimidine moiety is involved only in π-π stacking interactions in the structure and not in any C-H…π contacts .Chemical Reactions Analysis

The compound has been used in metal-free C-3 chalcogenation reactions to synthesize diversely orchestrated 3-ArS/ArSe derivatives . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one are not explicitly mentioned in the retrieved papers. For detailed information, one may refer to chemical databases .Aplicaciones Científicas De Investigación

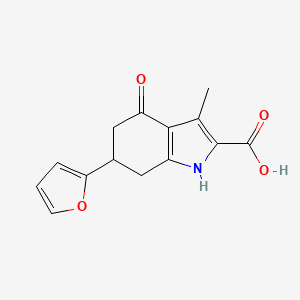

Crystal Structure Analysis

The compound 3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one has been the subject of structural analysis, revealing the planarity of the pyrido-pyrimidine moiety and the presence of stabilizing hydrogen bonds and π-π interactions within its crystal structure. This structural information is crucial for understanding the compound's properties and potential interactions (Anthal, Dutt, Satti, Kant, & Gupta, 2014).

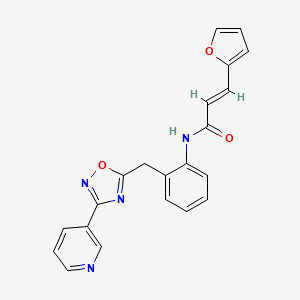

Synthesis and Derivatization

Halogenated derivatives of this compound have been synthesized, indicating a broader scope of potential chemical and biological applications. The synthesis routes involve thermal cyclization and decarboxylation processes, allowing for the creation of structurally complex and potentially bioactive molecules (Molnár, Faigl, Podányi, Finta, Balázs, & Hermecz, 2009).

Interaction with DNA

Studies have shown that the compound interacts with calf thymus DNA (ctDNA), suggesting potential applications in the field of biochemistry or pharmacology. The interaction is believed to occur through a groove mode of binding via hydrogen bonds, highlighting the compound's potential in the design of drug molecules or as a tool in the study of DNA interactions (Zhang, Huang, Cai, Xu, & Sun, 2013).

Antibacterial Activity

Derivatives of pyrido[1,2-a]pyrimidin-4-one have been evaluated for their antibacterial properties, offering insights into the potential medicinal applications of the compound. This evaluation is crucial in the ongoing search for new and effective antibacterial agents (Narayana, Rao, & Rao, 2009).

Propiedades

IUPAC Name |

3-chloro-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6-4-3-5-8-12-7(2)9(11)10(14)13(6)8/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMDPFYIYQWBHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=C(C(=O)N12)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate](/img/structure/B2429445.png)

![2-Chloro-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]acetamide](/img/structure/B2429447.png)

![4-[(4-Chloro-benzenesulfonyl)-methyl-amino]-N-thiazol-2-yl-butyramide](/img/structure/B2429455.png)

![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino methanesulfonate](/img/structure/B2429457.png)

![4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2429460.png)

![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2429461.png)

![5-methyl-7-(3-methylpiperidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2429466.png)